![molecular formula C27H26N4O4 B2952661 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1190009-63-2](/img/no-structure.png)
2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmentally Benign Synthesis
Research in environmentally benign synthesis techniques, such as the development of a TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent, represents a significant area of application. Such methodologies emphasize the importance of sustainable and less environmentally impactful chemical syntheses, potentially relevant for compounds with complex structures like the one mentioned (Li & Zhang, 2009).
Anticancer and Apoptosis Inducing Agents
Compounds bearing pyrazolo[1,5-a]pyrazin motifs have been evaluated for their inhibitory activity against various cancer cell lines. Research focusing on the synthesis and molecular design of new compounds with specific functionalities shows promising anticancer activities, highlighting the potential therapeutic applications of these molecules (Ghorab et al., 2017).
Drug-likeness and Antimicrobial Activity
The synthesis and in silico evaluation for drug-likeness properties, alongside in vitro microbial investigation, are critical steps in drug development. Studies focusing on the formation of novel conjugates and assessing their antimicrobial efficacy against various strains underline the importance of these compounds in developing new therapeutic agents (Pandya et al., 2019).
Antibacterial Agents
The design, synthesis, and QSAR studies of compounds incorporating specific moieties, such as benzodioxol, show significant antibacterial activity. These studies provide a foundation for developing new antibiotics to combat resistant bacterial strains, illustrating another potential research application for similar compounds (Palkar et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-aminopyrazole and 1,3-benzodioxole-5-carboxylic acid. The second intermediate is 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 4-benzylpiperidine and ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminopyrazole", "1,3-benzodioxole-5-carboxylic acid", "4-benzylpiperidine", "ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate", "coupling reagents and solvents" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 2-aminopyrazole is reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of coupling reagents and solvents to form the first intermediate.", "Synthesis of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one: 4-benzylpiperidine is reacted with ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate in the presence of coupling reagents and solvents to form the second intermediate.", "Coupling of the two intermediates: The two intermediates are coupled together using standard peptide coupling chemistry in the presence of coupling reagents and solvents to form the final product, 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one." ] } | |
CAS-Nummer |
1190009-63-2 |
Molekularformel |
C27H26N4O4 |
Molekulargewicht |
470.529 |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H26N4O4/c32-26(29-10-8-20(9-11-29)14-19-4-2-1-3-5-19)17-30-12-13-31-23(27(30)33)16-22(28-31)21-6-7-24-25(15-21)35-18-34-24/h1-7,12-13,15-16,20H,8-11,14,17-18H2 |
InChI-Schlüssel |
FIKADTFMZHZVJT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



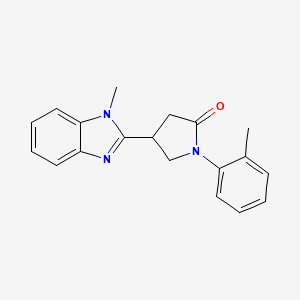

![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)
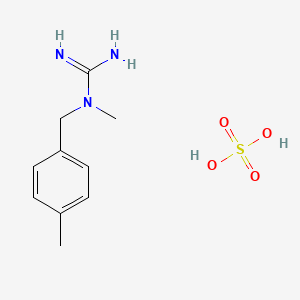
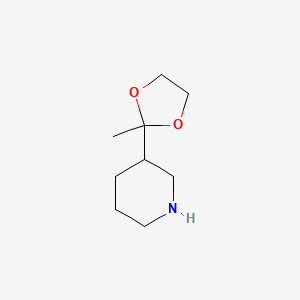
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)
![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)
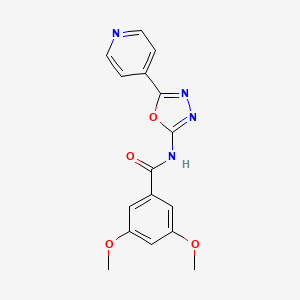
![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2952597.png)
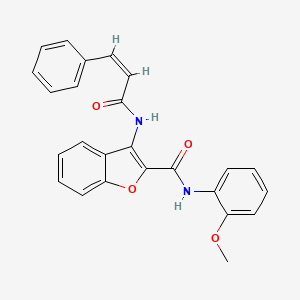
![3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2952600.png)
